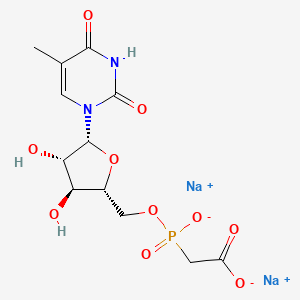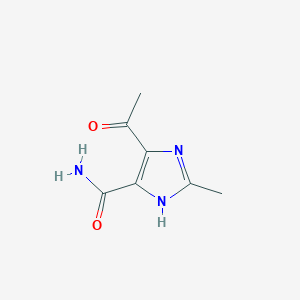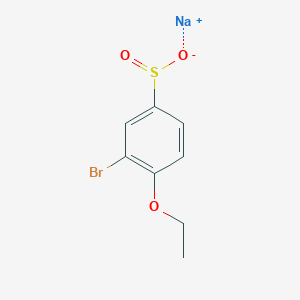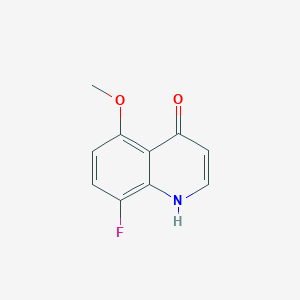
(R)-3-hydroxy-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Hydroxy-L-glutamic acid is a chiral amino acid derivative with significant importance in various biochemical and industrial applications. This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the glutamic acid backbone, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-L-glutamic acid typically involves the stereoselective hydroxylation of L-glutamic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the addition of a hydroxyl group to the desired position on the glutamic acid molecule. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of ®-3-hydroxy-L-glutamic acid often employs biotechnological processes, leveraging microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: ®-3-Hydroxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-keto-L-glutamic acid.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Keto-L-glutamic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Halogenated or aminated derivatives of ®-3-hydroxy-L-glutamic acid.
科学的研究の応用
®-3-Hydroxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: ®-3-Hydroxy-L-glutamic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of ®-3-hydroxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group plays a crucial role in binding to active sites of enzymes, influencing their activity and stability. This interaction can modulate various metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
類似化合物との比較
L-Glutamic Acid: The parent compound, lacking the hydroxyl group at the third carbon.
3-Keto-L-Glutamic Acid: An oxidized derivative of ®-3-hydroxy-L-glutamic acid.
L-Glutamine: An amide derivative of L-glutamic acid.
Uniqueness: ®-3-Hydroxy-L-glutamic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors that are not possible with its parent compound or other derivatives.
特性
CAS番号 |
6208-98-6 |
|---|---|
分子式 |
C5H9NO5 |
分子量 |
163.13 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |
InChIキー |
LKZIEAUIOCGXBY-FONMRSAGSA-N |
異性体SMILES |
C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |
正規SMILES |
C(C(C(C(=O)O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
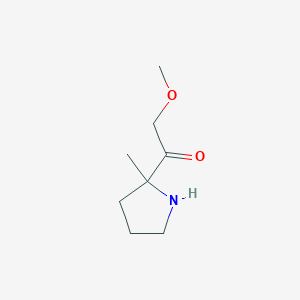
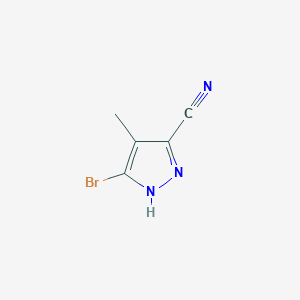
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

